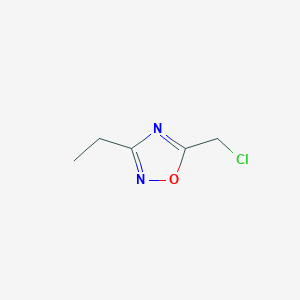

5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Agrochemicals

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal chemistry and agrochemicals. luxembourg-bio.comorganic-chemistry.org Statistically, over 85% of all biologically active chemical substances feature a heterocyclic ring, highlighting their critical role in drug development. organic-chemistry.org These structures are integral to essential biomolecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, hemoglobin, and various vitamins. organic-chemistry.orgnih.gov

The utility of heterocyclic scaffolds lies in their ability to serve as a versatile framework for drug design. By incorporating heteroatoms like nitrogen, oxygen, and sulfur, medicinal chemists can finely tune a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. luxembourg-bio.com This modulation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. The diverse structures of heterocycles have led to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. chim.itd-nb.info In agriculture, nitrogen- and oxygen-based heterocycles are core components of many effective pesticides and herbicides. researchgate.netacs.org

Overview of the 1,2,4-Oxadiazole (B8745197) Isomer: Structural Features and Bioisosteric Potential

Among the vast family of heterocycles, the oxadiazoles (B1248032) represent a key group. These are five-membered aromatic rings containing one oxygen atom and two nitrogen atoms. nih.gov Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov The 1,2,4- and 1,3,4-isomers are the most extensively studied in medicinal chemistry.

The 1,2,4-oxadiazole ring is particularly valued for its role as a bioisostere of ester and amide functionalities. Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The 1,2,4-oxadiazole ring is chemically robust and resistant to hydrolysis by metabolic enzymes like esterases, a common point of failure for ester-containing drugs. This stability can lead to improved bioavailability and a longer duration of action. The arrangement of atoms in the 1,2,4-oxadiazole ring provides a unique electronic and steric profile, influencing how it interacts with biological targets. Due to its frequent appearance in successful bioactive compounds, the 1,2,4-oxadiazole is often referred to as a "privileged scaffold." nih.gov

Historical Context of 1,2,4-Oxadiazole Derivatives in Drug Discovery and Development

The 1,2,4-oxadiazole nucleus was first synthesized and described in 1884 by Tiemann and Krüger. nih.gov Despite this early discovery, the scaffold remained largely a chemical curiosity for nearly eight decades. nih.gov It began to attract significant attention from chemists in the mid-20th century after its interesting photochemical rearrangement properties were documented. nih.gov

Systematic investigation into the biological activities of 1,2,4-oxadiazole derivatives commenced in the 1940s. This research culminated in the introduction of the first commercial drug containing this ring system, Oxolamine, which was marketed as a cough suppressant in the 1960s. nih.gov In the last few decades, and especially within the last 20 years, interest in 1,2,4-oxadiazoles has surged, evidenced by a dramatic increase in scientific publications and patent applications. nih.gov This renewed focus has propelled several 1,2,4-oxadiazole-based compounds into clinical trials for various diseases, cementing the scaffold's importance in modern drug discovery.

Focus on 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole

This specific compound is a derivative of the 1,2,4-oxadiazole core, substituted with an ethyl group at the 3-position and a chloromethyl group at the 5-position.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are based on computational predictions and data from chemical suppliers.

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O |

| Molecular Weight | 146.58 g/mol |

| InChI Key | RHMCCYHKNUZCCU-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(=N1)CCl |

| Predicted XlogP | 1.4 |

| Predicted CCS ([M+H]⁺) | 125.5 Ų |

| (Data sourced from PubChem) |

Synthesis

The general synthetic route is a two-step process:

O-Acylation: Propanamidoxime (the amidoxime (B1450833) corresponding to the desired 3-ethyl group) is reacted with chloroacetyl chloride. This reaction typically occurs in the presence of a base (like pyridine (B92270) or triethylamine) in a suitable solvent (such as dichloromethane (B109758) or toluene) to form an O-acylamidoxime intermediate.

Cyclodehydration: The resulting intermediate is then heated, often in the same reaction vessel, to induce cyclization via dehydration, yielding the final this compound product. nih.gov

This synthetic approach is highly versatile and is used to produce a wide array of 3-substituted-5-(chloromethyl)-1,2,4-oxadiazoles. nih.gov

Chemical Reactivity and Research Applications

The this compound molecule possesses two primary sites for chemical modification: the chloromethyl group and the oxadiazole ring itself.

Reactivity of the Chloromethyl Group: The chlorine atom on the methyl group is a good leaving group, making the 5-position susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups. For instance, reaction with thiols or thiocyanate (B1210189) salts can produce thioether derivatives, a common strategy to build more complex molecules for biological screening. nih.gov

Stability and Rearrangement of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable under many reaction conditions. However, under specific circumstances, such as the presence of strong bases or photochemical irradiation, it can undergo rearrangements like the Boulton-Katritzky rearrangement or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions, transforming it into other heterocyclic systems. d-nb.info

The 5-(chloromethyl) moiety serves as a valuable synthetic handle, positioning this compound as an important intermediate or building block for creating larger, more complex molecules for drug discovery programs. Its derivatives could be investigated for a wide range of therapeutic targets, leveraging the known bioisosteric and pharmacological properties of the 1,2,4-oxadiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMCCYHKNUZCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585467 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-34-3 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloromethyl 3 Ethyl 1,2,4 Oxadiazole and Analogues

Amidoxime-Based Cyclization Strategies

The most prevalent and versatile approach for synthesizing the 1,2,4-oxadiazole (B8745197) ring system is the cyclization of an O-acylamidoxime intermediate. nih.govbeilstein-journals.org This intermediate is typically formed in situ by the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.net For the synthesis of 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, this strategy involves the use of propanamidoxime (the amidoxime of propionitrile) and a chloroacetylating agent.

Reaction of Amidoximes with Chloroacetyl Chloride

A common and direct method for the synthesis of 5-(chloromethyl)-1,2,4-oxadiazoles involves the reaction of a suitable amidoxime with chloroacetyl chloride. frontiersin.org In the case of the target molecule, propanamidoxime would be the starting amidoxime. The general reaction proceeds in two conceptual steps: first, the O-acylation of the amidoxime with chloroacetyl chloride to form an O-(chloroacetyl)propanamidoxime intermediate. This is followed by a cyclodehydration reaction, often promoted by heat, to form the 1,2,4-oxadiazole ring. chemicalbook.comchim.it

The synthesis of analogous 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives has been well-documented. frontiersin.org For instance, various benzamidoxime (B57231) derivatives react with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). chemicalbook.com The subsequent cyclization is often achieved by refluxing in a higher-boiling solvent like toluene (B28343) for several hours. frontiersin.orgchemicalbook.com This two-step, one-pot procedure is a widely adopted method for obtaining 5-chloromethyl substituted 1,2,4-oxadiazoles. frontiersin.org

The proposed mechanism for this reaction involves the nucleophilic attack of the amidoxime's hydroxyl group onto the carbonyl carbon of chloroacetyl chloride, followed by elimination of hydrogen chloride to form the O-acyl intermediate. The subsequent cyclization is driven by the nucleophilic attack of the amidoxime's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the stable aromatic oxadiazole ring. researchgate.net

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the synthesis of this compound via the amidoxime and chloroacetyl chloride route are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, reaction temperature, and duration.

Bases: A non-nucleophilic organic base such as triethylamine or pyridine (B92270) is commonly used to neutralize the HCl generated during the acylation step. nih.govchemicalbook.com The choice and stoichiometry of the base are crucial to prevent unwanted side reactions.

Solvents: The reaction is often initiated in a low-boiling point solvent like dichloromethane (DCM) at a reduced temperature (e.g., 0 °C) to control the initial exothermic acylation. chemicalbook.comrsc.org Subsequently, the solvent can be switched to a higher-boiling one, such as toluene, to facilitate the thermal cyclodehydration step upon reflux. frontiersin.org

Temperature and Duration: The acylation is typically performed at a low temperature (0-20 °C) to ensure controlled reaction, while the cyclization step requires heating, often at the reflux temperature of the solvent (e.g., toluene, ~110 °C), for a period ranging from a few hours to 12 hours or more to ensure complete conversion. frontiersin.orgchemicalbook.com

A study on the synthesis of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives reported the purification of the final products by column chromatography using a hexane:ethyl acetate (B1210297) mixture as the eluent. frontiersin.org The yields of these analogous compounds can vary significantly based on the specific substrates and conditions used.

Interactive Data Table: Illustrative Reaction Conditions for 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole Synthesis

| 3-Aryl Substituent | Base | Initial Solvent | Cyclization Solvent | Time (h) | Yield (%) | Reference |

| Phenyl | Triethylamine | Dichloromethane | Toluene | 12 | 99 (reported for phenyl) | chemicalbook.com |

| 4-Fluorophenyl | Triethylamine | Acetone | Toluene | 12-18 | Not specified | frontiersin.org |

| 4-Chlorophenyl | Triethylamine | Acetone | Toluene | 12-18 | Not specified | frontiersin.org |

| 4-Bromophenyl | Triethylamine | Acetone | Toluene | 12-18 | Not specified | frontiersin.org |

Note: This table is illustrative and based on general procedures for 3-aryl analogues. Specific yields for the 3-ethyl analogue would require experimental determination.

Alternative Synthetic Pathways for 5-(Chloromethyl)-1,2,4-oxadiazoles

While the amidoxime-acyl chloride condensation is a primary method, several alternative strategies have been developed for the synthesis of 1,2,4-oxadiazoles, which could be adapted for the preparation of this compound.

Exploration of Novel Cyclization Reagents and Catalytic Systems

Recent research has focused on developing milder and more efficient catalytic systems for 1,2,4-oxadiazole synthesis.

PTSA-ZnCl2 Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been shown to be an effective and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgorganic-chemistry.org This one-pot method offers simplicity and broad substrate scope, achieving high yields in DMF at 80 °C. organic-chemistry.org The proposed mechanism involves the Lewis acid (ZnCl2) activating the amidoxime, facilitating the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.org

Vilsmeier Reagent: The Vilsmeier reagent has been utilized to activate carboxylic acids for the O-acylation of amidoximes, with subsequent cyclocondensation to form 1,2,4-oxadiazoles at room temperature. nih.govmdpi.com This one-pot procedure is advantageous due to its mild conditions and simple purification protocol. nih.gov

Graphene Oxide (GO): GO has been reported as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov It acts as both an oxidizing agent and a solid acid catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters in the presence of catalysts like NH4F/Al2O3 or K2CO3, often leading to shorter reaction times and good yields. nih.gov

Derivatization of Precursor Molecules with Chloromethyl Groups

An alternative approach involves synthesizing a 1,2,4-oxadiazole ring with a precursor functional group at the 5-position, which is subsequently converted to the chloromethyl group. However, the more direct route of incorporating the chloromethyl group via chloroacetyl chloride is generally more common and efficient. frontiersin.orgresearchgate.net

Another strategy involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, an isomeric form, where a terminal bromoalkyl group is introduced and subsequently used in substitution reactions. mdpi.com While for a different isomer, this highlights the general principle of introducing a haloalkyl group onto a pre-formed oxadiazole ring system.

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the yield and ensuring the scalability of the synthesis are critical for the practical production of this compound.

Yield Optimization: The yield of the reaction is influenced by several factors. The purity of the starting materials, particularly the amidoxime, is crucial. The precise control of reaction temperature during acylation can minimize the formation of side products. The efficiency of the final cyclodehydration step is also key, with thermal methods being common. beilstein-journals.org The choice of catalyst in alternative pathways, such as the PTSA-ZnCl2 system, has been shown to significantly impact yields, with optimization of catalyst loading being a key parameter. organic-chemistry.org For instance, in the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, yields have been reported to be as high as 90% under optimized conditions. nih.gov

Scalability: When scaling up the synthesis, several challenges may arise. The management of heat during the exothermic acylation step becomes more critical. The use of phosphorus-based dehydrating agents like phosphorus oxychloride, sometimes used for oxadiazole synthesis, can generate significant amounts of phosphorus-containing waste, which is a major environmental concern for large-scale production. google.com This makes methods utilizing cleaner reagents or catalytic systems more attractive for industrial applications.

The demand for related compounds, such as 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole, is significant (over 200 tons annually for its use as a pharmaceutical intermediate), highlighting the industrial relevance of scalable synthetic routes for chloromethyl-substituted oxadiazoles (B1248032). google.com The development of one-pot syntheses and the use of recyclable catalysts, such as the reported bifunctional acid-base organocatalyst with ionic liquid character, are promising strategies to enhance the economic and environmental viability of large-scale production. researchgate.net

Regioselective Synthesis of 1,2,4-Oxadiazole Derivatives with Chloromethyl Substituents

The construction of the 1,2,4-oxadiazole ring system is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent. The regioselectivity of the subsequent cyclization is a critical aspect, determining the final substitution pattern on the oxadiazole ring.

A prevalent method for the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles involves the reaction of an appropriate amidoxime with chloroacetyl chloride. This reaction initially forms an O-acyl amidoxime, which then undergoes thermal or base-catalyzed cyclodehydration to yield the desired 1,2,4-oxadiazole.

For the specific synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a well-documented procedure involves a three-stage process. chemicalbook.com Initially, benzamidoxime is treated with triethylamine in dichloromethane. This is followed by the addition of chloroacetyl chloride at a controlled temperature of 0-20°C. The final step involves refluxing the reaction mixture in toluene for 12 hours to effect cyclization. This method has been reported to yield the product in high purity (99%). chemicalbook.com

While the synthesis of aryl-substituted analogues is common, the synthesis of 3-alkyl-substituted derivatives such as this compound follows a similar synthetic logic. The key starting materials are propanamidoxime (ethyl amidoxime) and chloroacetyl chloride. The reaction proceeds through the formation of an N-(chloroacetyl)propanimidamide intermediate, which is then cyclized. The conditions for this cyclization are crucial for ensuring the regioselective formation of the 5-(chloromethyl) isomer over the 3-(chloromethyl) isomer.

General synthetic strategies often employ a base to facilitate the initial acylation and subsequent cyclization. The choice of solvent and temperature also plays a significant role in reaction efficiency and selectivity. For instance, a modified Riemschneider reaction has been mentioned as a viable method for synthesizing 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. researchgate.net

Below is a data table summarizing the synthesis of a representative 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole, which serves as a model for the synthesis of the ethyl analogue.

Table 1: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole chemicalbook.com

| Starting Material | Reagents | Solvent(s) | Reaction Conditions | Product | Yield |

| Benzamidoxime | 1. Triethylamine2. Chloroacetyl chloride | Dichloromethane, Toluene | Stage 1 & 2: 0-20°CStage 3: Reflux, 12 h | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 99% |

Further research has explored one-pot syntheses and the use of various dehydrating agents to promote the cyclization step. For example, phosphorus oxychloride (POCl₃) in acetonitrile (B52724) at elevated temperatures has been used for the cyclodehydration of related diacylhydrazine intermediates, albeit for the synthesis of 1,3,4-oxadiazoles. nih.gov The adaptation of such methods to the regioselective synthesis of this compound remains an area of interest in synthetic chemistry.

Advanced Characterization Techniques for 5 Chloromethyl 3 Ethyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise connectivity of atoms within a molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole is expected to show characteristic signals for the ethyl and chloromethyl groups. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a result of spin-spin coupling with each other. The chloromethyl protons (-CH₂Cl) would appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the chloromethyl carbon, and the two carbons of the oxadiazole ring. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic, typically appearing in the downfield region of the spectrum. scispace.com

A study on 3-aryl-5-methyl-1,2,4-oxadiazoles showed that the chemical shifts of the oxadiazole ring carbons (C3 and C5) are influenced by the substituents. scispace.com For example, in 3-phenyl-5-methyl-1,2,4-oxadiazole, the C3 and C5 signals were observed at 167.8 and 164.7 ppm, respectively. scispace.com

| Predicted ¹H NMR Data for this compound |

| Proton |

| -CH₃ (ethyl) |

| -CH₂- (ethyl) |

| -CH₂Cl |

| Predicted ¹³C NMR Data for this compound |

| Carbon |

| -CH₃ (ethyl) |

| -CH₂- (ethyl) |

| -CH₂Cl |

| C3 (oxadiazole) |

| C5 (oxadiazole) |

Note: The predicted NMR data is based on computational models and data from similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molar mass: 146.58 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 146, corresponding to the intact molecule with a single positive charge. Due to the presence of chlorine, an isotopic peak at m/z 148 (M+2) with an intensity of approximately one-third of the molecular ion peak would also be anticipated, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron impact would likely involve cleavage of the bonds adjacent to the oxadiazole ring. Common fragmentation pathways for oxadiazole derivatives often involve the loss of small, stable neutral molecules or radicals. rsc.orgresearchgate.net For this compound, potential fragmentation could include the loss of the chloromethyl radical (•CH₂Cl) or the ethyl radical (•CH₂CH₃), leading to characteristic fragment ions.

| Predicted Mass Spectrometry Data for this compound |

| Adduct |

| [M+H]⁺ |

| [M+Na]⁺ |

| [M]⁺ |

Data obtained from PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Analysis and Conformation

While a crystal structure for this compound has not been reported, the crystal structure of a closely related compound, 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, has been determined. researchgate.net In this analogue, the oxadiazole and benzene (B151609) rings are observed to be roughly coplanar. The crystal packing is stabilized by weak intermolecular C-H···N interactions. researchgate.net This suggests that the 1,2,4-oxadiazole (B8745197) ring system tends to be planar. It can be inferred that in this compound, the oxadiazole ring would also be planar, with the ethyl and chloromethyl groups adopting a specific conformation in the solid state to minimize steric hindrance.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the C-H bonds of the alkyl groups, the C=N and C-O bonds within the oxadiazole ring, and the C-Cl bond.

| Expected Infrared Absorption Bands for this compound |

| Functional Group |

| C-H (alkyl) |

| C=N (oxadiazole) |

| C-O-C (oxadiazole) |

| C-Cl |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which serves as a powerful confirmation of its identity.

Computational and Theoretical Investigations of 5 Chloromethyl 3 Ethyl 1,2,4 Oxadiazole

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. researchgate.net These methods are instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

While specific docking studies for 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole are not extensively documented, research on analogous 1,2,4-oxadiazole (B8745197) derivatives provides significant insights into its potential interactions. The 1,2,4-oxadiazole ring, with its hydrogen bond accepting nitrogen and oxygen atoms, can engage in key interactions within protein binding sites. nih.gov

For instance, docking studies of 1,2,4-oxadiazole derivatives against various enzymes have revealed crucial binding modes. In a study of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives as anticancer agents, the oxadiazole moiety was shown to interact with key residues in the active site of Human VEGFR-2. nih.gov Similarly, molecular docking of other 1,2,4-oxadiazole compounds has been performed against targets like the GABAA receptor and Leishmania infantum CYP51, demonstrating the versatility of this scaffold in forming significant protein-ligand interactions. mdpi.comsemanticscholar.org

The binding affinity of a ligand to a protein is often estimated using scoring functions in docking programs, which calculate a value (e.g., MolDock Score) to rank potential binders. For a series of 1,3,4-oxadiazole (B1194373) derivatives, MolDock scores ranged from -66.344 to -102.653, indicating strong binding potential. researchgate.net It is anticipated that this compound would exhibit similar interactions, with the chloromethyl group potentially forming halogen bonds or other specific interactions that could enhance binding affinity.

Table 1: Representative Docking Data for 1,2,4-Oxadiazole Analogs

| Compound Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example Score) |

|---|---|---|---|

| 1,2,4-Oxadiazole-5-fluorouracil derivative | Human VEGFR-2 | Cys919, Asp1046 | -98.5 kcal/mol |

| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole (Ox1) | Leishmania infantum CYP51 | Heme group, Phe110, Met509 | -7.9 kcal/mol |

| 1,2,4-Oxadiazole derivative 7a | EGFR | Met793, Asp855 | -9.2 kcal/mol |

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical for its interaction with biological targets. The ethyl group and the chloromethyl group attached to the rigid 1,2,4-oxadiazole ring have rotational freedom, leading to various possible conformations.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

The electronic structure of the 1,2,4-oxadiazole ring is characterized by the presence of electronegative oxygen and nitrogen atoms, which results in a polarized system. chim.it The N(2) atom exhibits a nucleophilic character, while the carbon atoms at positions 3 and 5 are electrophilic. psu.edu The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (red/yellow) indicate nucleophilic sites and regions of positive potential (blue) indicate electrophilic sites.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to compute various reactivity descriptors. These descriptors, including ionization potential, electron affinity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. For a series of 1,2,4-oxadiazole derivatives, a QSAR study revealed that descriptors like ionization potential and dipole moment have a significant correlation with their biological activity. mdpi.com

Table 2: Calculated Electronic Properties for a Representative 1,2,4-Oxadiazole Analog

| Property | Calculated Value |

|---|---|

| Ionization Potential (IP) | ~9.5 eV |

| Dipole Moment (DM) | ~3.0 D |

| Polar Surface Area (PSA) | ~45 Ų |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For 1,2,4-oxadiazole derivatives, the HOMO is typically distributed over the more electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In the case of this compound, the electron-withdrawing chloromethyl group is expected to influence the energies and distributions of the frontier orbitals, likely lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack. FMO analysis helps in predicting the sites of reaction and understanding the nature of electronic transitions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. MD simulations of 1,2,4-oxadiazole derivatives in complex with proteins have been used to assess the stability of the ligand-protein complex and to understand the nature of the binding. tandfonline.com

In a study of 1,2,4-oxadiazole-based EGFR inhibitors, MD simulations showed that the most active compounds formed stable complexes with the protein, as indicated by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. tandfonline.com The simulations also revealed that stable hydrogen bonds were maintained throughout the simulation time. tandfonline.com For this compound, MD simulations could be used to explore its conformational flexibility in a solvent or within a protein binding site, providing insights into its dynamic behavior and the stability of its interactions with potential biological targets.

Ligand Stability and Solvation Effects

Similarly, specific computational studies on the ligand stability and solvation effects of this compound are not present in the current body of scientific literature. Investigations into ligand stability typically involve calculating the binding free energy of the molecule to its target, often using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). These calculations provide insights into the strength and durability of the ligand-receptor complex.

Solvation effects are also a critical component of understanding a molecule's behavior, both in isolation and in a biological environment. The solvation free energy, which can be calculated using various implicit and explicit solvent models in quantum chemistry and molecular dynamics simulations, indicates how favorably the molecule interacts with a solvent, which in a biological context is primarily water. This data is essential for predicting the molecule's solubility and its partitioning between aqueous and lipid environments. While general principles of molecular interactions would apply, the specific quantitative data for this compound remains uninvestigated.

Biological Activities and Pharmacological Potential of 5 Chloromethyl 3 Ethyl 1,2,4 Oxadiazole Derivatives

Antiproliferative and Anticancer Activities in vitro and in vivo

The development of novel anticancer agents is a primary focus of drug discovery, and heterocyclic compounds, including 1,2,4-oxadiazole (B8745197) derivatives, are a growing field of interest. researchgate.netmdpi.com These scaffolds have been investigated for their ability to inhibit the proliferation of various cancer cells through diverse mechanisms of action. nih.govmdpi.comresearchgate.net

Derivatives of the 1,2,4-oxadiazole nucleus have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov Studies have demonstrated that these compounds can exhibit significant antiproliferative activity. For instance, a bioisostere of Caffeic Acid Phenethyl Ester (CAPE) featuring a 1,2,4-oxadiazole ring showed a similar antiproliferative effect to CAPE when tested on the NCI-60 panel of human cancer cell lines. researchgate.net

In other research, novel 1,3,4-oxadiazole (B1194373) derivatives, which are structural isomers of 1,2,4-oxadiazoles, have also shown promise. A series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and tested against the A549 human lung cancer cell line and the C6 rat glioma cell line. acs.org Several of these compounds, notably 4f, 4i, 4k, and 4l, displayed excellent cytotoxic profiles against A549 cells, with one compound (4h) showing an IC₅₀ value of less than 0.14 μM. acs.org Similarly, caffeic and ferulic acid-based 1,2,4 and 1,3,4-oxadiazole hybrids were evaluated against glioblastoma (GBM) cell lines (LN229, T98G, and U87), with some compounds showing high inhibitory activity. nih.gov One 1,3,4-oxadiazole derivative, compound 5, had IC₅₀ values of 35.1, 34.4, and 37.9 μM against U87, T98G, and LN229 cells, respectively. nih.gov

The mechanism of action for some of these derivatives has been linked to the induction of apoptosis. For example, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3, a key executioner enzyme in programmed cell death. mdpi.com

Table 1: In vitro Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivative 2 | B16-F10 (Murine Melanoma) | IC₅₀ | 50.99 | nih.gov |

| Compound 4h | A549 (Human Lung Carcinoma) | IC₅₀ | <0.14 | acs.org |

| Compound 4g | C6 (Rat Glioma) | IC₅₀ | 8.16 | acs.org |

| Compound 5 | U87 (Human Glioblastoma) | IC₅₀ | 35.1 | nih.gov |

| Compound 5 | MCF-7 (Human Breast Adenocarcinoma) | IC₅₀ | 30.9 | nih.gov |

| Compound 15 | MCF-7 (Human Breast Adenocarcinoma) | IC₅₀ | 15.63 | nih.gov |

A critical aspect of cancer chemotherapy is the selective targeting of tumor cells over healthy, non-malignant cells. Research into 1,2,4-oxadiazole derivatives has included assessments of their selectivity. A study on the synthetic derivative N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine (Derivative 2) evaluated its cytotoxicity against both B16-F10 melanoma cells and non-cancerous murine Bone Marrow-Derived Macrophages (BMDMs). nih.gov The compound was found to be 2.6 times more selective for the B16-F10 cancer cell line, with an IC₅₀ of 50.99 μM, compared to an IC₅₀ of 132.70 μM for the BMDMs. nih.gov

Similarly, studies on 1,3,4-oxadiazole derivatives have also demonstrated favorable selectivity. One derivative, compound 44, showed a high inhibitory effect on MCF-7 breast cancer cells while being less toxic to normal HEK-293 cell lines. nih.gov Another investigation found that caffeic and ferulic acid-based oxadiazole hybrids, which were active against glioblastoma cells, showed no toxicity to healthy human mesenchymal stem cells (hMSC). nih.gov This emerging data suggests that the oxadiazole scaffold can be modified to achieve a desirable therapeutic window, a crucial characteristic for potential anticancer drug candidates. mdpi.com

Nematocidal Efficacy and Potential as Agrochemicals

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses. mdpi.com The development of effective and novel nematicides is crucial for crop protection. The 1,2,4-oxadiazole structure, present in the commercial nematicide tioxazafen (B1208442), has served as a valuable template for designing new nematicidal agents. mdpi.commdpi.com

Derivatives based on the 1,2,4-oxadiazole core have shown potent activity against several economically important plant-parasitic nematodes. In a key study, a series of 1,2,4-oxadiazole derivatives were synthesized by introducing a haloalkyl group at the 5-position. mdpi.com The lead compound, A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), exhibited excellent nematocidal activity against the pinewood nematode, Bursaphelenchus xylophilus, with an LC₅₀ value of 2.4 μg/mL. mdpi.com This activity was significantly higher than that of commercial nematicides like avermectin (B7782182) and fosthiazate. mdpi.com Many of the synthesized compounds also demonstrated high activity against the rice white-tip nematode (Aphelenchoides besseyi) and the stem and bulb nematode (Ditylenchus dipsaci). mdpi.com

Another study focused on 1,2,4-oxadiazole derivatives containing amide fragments. mdpi.comnih.gov Within this series, compound F11 showed outstanding nematocidal activity against the root-knot nematode Meloidogyne incognita, with a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, far exceeding the positive control tioxazafen (23.9%). mdpi.comnih.gov

Table 2: Nematocidal Activity of 5-(Chloromethyl)-1,2,4-Oxadiazole (B2962313) Derivatives

| Compound | Nematode Species | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | B. xylophilus | LC₅₀ | 2.4 µg/mL | mdpi.com |

| A2 (5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) | B. xylophilus | LC₅₀ | 2.8 µg/mL | mdpi.com |

| A3 (5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole) | B. xylophilus | LC₅₀ | 3.3 µg/mL | mdpi.com |

| B1 (5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole) | B. xylophilus | LC₅₀ | 2.6 µg/mL | mdpi.com |

| F11 | M. incognita | Corrected Mortality | 93.2% at 200 µg/mL | mdpi.comnih.gov |

Structure-activity relationship (SAR) analyses have provided clear insights into the features required for potent nematocidal activity in this class of compounds. A critical finding is that the presence of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring significantly enhances nematocidal activity. mdpi.com

Further SAR exploration revealed that substitutions on the benzene (B151609) ring at the 3-position also play a crucial role. mdpi.com When the substituent at the 4-position of the benzene ring was an electron-withdrawing group, the nematocidal activity against B. xylophilus decreased as the atomic radius of the halogen increased. This is demonstrated by the activity order: 4-fluoro (A1, LC₅₀ = 2.4 μg/mL) > 4-chloro (A2, LC₅₀ = 2.8 μg/mL) > 4-bromo (A3, LC₅₀ = 3.3 μg/mL). mdpi.com Conversely, when the 4-position was substituted with an electron-donating group like methyl (B1, LC₅₀ = 2.6 μg/mL), the compound retained excellent activity. mdpi.com In a different series of derivatives containing amide fragments, it was observed that when the 3-position of the oxadiazole was a benzene ring, a 4-chloro substitution on that ring led to higher activity against M. incognita compared to phenyl or 4-methylphenyl substitutions. mdpi.com

Antimicrobial Spectrum and Antifungal Properties

Plant diseases caused by pathogenic fungi are a major agricultural problem, and there is a need for chemicals that can control both fungal and nematode infections. mdpi.comresearchgate.net The 1,2,4-oxadiazole scaffold has been identified as a promising core for the development of such dual-action agents, as well as dedicated fungicides. mdpi.commdpi.com

Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives with significant antifungal properties. mdpi.comresearchgate.net In one study, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and evaluated. mdpi.comnih.gov Compound F15 from this series demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL, which is comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. mdpi.comnih.gov The mechanism of action for F15 was identified as the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.comnih.gov

Another study synthesized 1,2,4-oxadiazole derivatives based on anisic and cinnamic acids, also targeting SDH. mdpi.com Compound 4f from this series showed potent and broad-spectrum antifungal activity, with EC₅₀ values of 12.68 μg/mL against Rhizoctonia solani and 8.81 μg/mL against Colletotrichum capsica. mdpi.com These findings highlight the potential of 1,2,4-oxadiazole derivatives as a new class of fungicides, possibly acting through the inhibition of fungal respiration. mdpi.commdpi.com While much of the antimicrobial research has focused on antifungal applications, some oxadiazole derivatives have also shown antibacterial activity. researchgate.netnih.gov

Table 3: In vitro Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Fungal Species | Activity Metric | Reported Value (µg/mL) | Source |

|---|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | EC₅₀ | 2.9 | mdpi.comnih.gov |

| F15 | S. sclerotiorum (SDH Inhibition) | IC₅₀ | 12.5 | mdpi.comnih.gov |

| 4f | Rhizoctonia solani | EC₅₀ | 12.68 | mdpi.com |

| 4f | Exserohilum turcicum | EC₅₀ | 29.14 | mdpi.com |

| 4f | Colletotrichum capsica | EC₅₀ | 8.81 | mdpi.com |

| 4q | Rhizoctonia solani | EC₅₀ | 38.88 | mdpi.com |

Efficacy against Gram-Positive and Gram-Negative Bacteria

The 1,2,4-oxadiazole nucleus is a recurring feature in compounds investigated for antimicrobial properties. nih.gov Derivatives of this scaffold have been shown to possess activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a recently developed library of oxadiazole compounds yielded derivatives with potent antimicrobial effects, with some compounds demonstrating activity at concentrations as low as 2 to 4 µM. researchgate.net

Antifungal Activity Assessment

The 1,2,4-oxadiazole framework is a recognized scaffold for the development of potent antifungal agents. nih.govnih.gov Research has demonstrated that introducing specific functional groups, such as amide fragments, to the 1,2,4-oxadiazole core can yield compounds with significant efficacy against plant pathogenic fungi. mdpi.comnih.gov

One notable study focused on a series of novel 1,2,4-oxadiazole derivatives containing amide moieties. Among the synthesized compounds, derivative F15 displayed excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with a half-maximal effective concentration (EC₅₀) of 2.9 μg/mL. mdpi.comnih.gov This level of potency is comparable to that of established commercial fungicides. mdpi.com In vivo testing confirmed these findings, showing that compound F15 provided both curative and protective effects against S. sclerotiorum infection in plants. mdpi.comnih.gov Mechanistic studies suggest that these derivatives may act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration. mdpi.comnih.gov

Anti-inflammatory and Analgesic Research

The 1,2,4-oxadiazole nucleus is considered a privileged structure in the design of anti-inflammatory and analgesic agents. researchgate.netresearchgate.net A series of compounds featuring the 1,2,4-oxadiazole core were specifically designed and synthesized to target inflammatory pathways. nih.gov In this study, screening for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells identified compound 17 as a highly active agent. nih.gov Further investigation revealed that compound 17 exerts its anti-inflammatory effect by prominently inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation. It was shown to block the phosphorylation of the p65 subunit of NF-κB and prevent its translocation into the nucleus. nih.gov These findings highlight certain 1,2,4-oxadiazole derivatives as promising anti-inflammatory candidates that function through the targeted inhibition of NF-κB activity. nih.gov

Exploration of Other Biological Activities

Antitubercular Investigations

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for developing novel antitubercular (anti-TB) agents. mdpi.comnih.gov Research has led to the development of substituted 1,2,4-oxadiazoles with potent activity against Mycobacterium tuberculosis. In one study, specific derivatives demonstrated high levels of inhibition against the Mtb H37Rv strain, with compound 2b achieving 96% inhibition at a concentration of 250 μg/mL. nih.gov

More recent structure-activity guided synthesis has identified analogs with high in vitro potency, including against drug-resistant strains of Mtb. acs.org A key finding was the discovery of a 1,2,4-oxadiazole-based analog, P7 , which exhibited a minimum inhibitory concentration (MIC) of just 0.3 μM. acs.org Whole-genome sequencing of resistant mutants revealed that this class of compounds targets decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a well-validated enzyme essential for the synthesis of the mycobacterial cell wall. acs.org

Antiviral Properties (e.g., antipicornaviral)

Derivatives of 1,2,4-oxadiazole have emerged as a significant class of compounds with broad-spectrum antiviral capabilities. nih.gov Phenotypic screening identified a series of these derivatives with activity against Zika virus (ZIKV), a member of the Flaviviridae family. nih.gov Subsequent design and synthesis of new analogs led to the identification of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) as a potent inhibitor of ZIKV infection. nih.gov

Further testing revealed that compound 5d also possesses antiviral activity against other globally significant viruses within the Flaviviridae family, including Dengue virus (DENV), Japanese encephalitis virus (JEV), and classical swine fever virus (CSFV). nih.gov This indicates that the 1,2,4-oxadiazole scaffold can serve as a foundation for developing broad-spectrum anti-flaviviral agents. nih.gov

Anthelmintic and Antiparasitic Screening

The 1,2,4-oxadiazole ring is a well-documented scaffold in the development of antiparasitic and anthelmintic agents. scielo.brmdpi.comscispace.com Research has demonstrated the efficacy of its derivatives against a variety of parasites, including protozoa and nematodes. scielo.brmdpi.com

Particularly strong evidence for the potential of the 5-(chloromethyl)-1,2,4-oxadiazole core comes from studies on its close analogs. A series of derivatives were synthesized by introducing a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring. mdpi.com Among these, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) , which differs from the title compound only by the substitution at the 3-position, exhibited outstanding nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus. mdpi.com It recorded a median lethal concentration (LC₅₀) of 2.4 μg/mL, a potency significantly higher than several commercial nematicides. mdpi.com Structure-activity relationship analysis confirmed that the presence of a chloromethyl or bromomethyl group at the 5-position was crucial for enhanced nematicidal activity. mdpi.com

Other research has shown that 1,2,4-oxadiazole derivatives are active against the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis. mdpi.com One derivative, Ox1 , showed high selectivity against the parasite's promastigote and amastigote forms while having low cytotoxicity against mammalian cells. mdpi.com Early studies also reported the anthelmintic activity of isothiocyanatophenyl-1,2,4-oxadiazoles against Nematospiroides dubius and Hymenolepis nana in mice. scielo.bracs.org

Monoamine Oxidase-B (MAO-B) Inhibition Studies

No studies were identified that evaluated the Monoamine Oxidase-B (MAO-B) inhibitory potential of 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole derivatives. Research on MAO-B inhibition within the 1,2,4-oxadiazole class has focused on compounds with different substitution patterns.

Antiallergic and Antiplatelet Effects

There is no available research data on the antiallergic or antiplatelet effects of this compound derivatives. While some 1,2,4-oxadiazole derivatives have been explored for various receptor interactions and activities, specific testing for antiallergic and antiplatelet potential in derivatives of the title compound has not been reported in the surveyed literature. For instance, certain 1,2,4-oxadiazole derivatives have been identified as histamine (B1213489) H3 antagonists, a mechanism relevant to allergic responses, but these are structurally distinct from this compound. rjptonline.org

Mechanistic Investigations of Biological Action

Target Identification and Validation

The biological effects of 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole and related compounds are initiated through their interaction with specific molecular targets. Research has pointed towards several potential protein targets, with a significant focus on neurotransmitter receptors and enzymes.

Interaction with Acetylcholine (B1216132) Receptors (e.g., in nematodes)

Derivatives of 1,2,4-oxadiazole (B8745197) have been identified as potent nematicides, with evidence suggesting their mechanism of action involves the disruption of acetylcholine receptor function. mdpi.comnih.gov Acetylcholine is a critical neurotransmitter in nematodes, responsible for muscle contraction. nih.gov Compounds that interfere with acetylcholine signaling can lead to paralysis and death of the nematode. nih.gov

Studies on 1,2,4-oxadiazole derivatives, structurally similar to this compound, have demonstrated significant nematicidal activity against species such as Bursaphelenchus xylophilus. mdpi.comnih.gov The mode of action for these compounds has been linked to their effect on the acetylcholine receptor of the nematode. Transcriptome analysis of nematodes treated with a 1,2,4-oxadiazole derivative revealed downregulated expression of genes associated with acetylcholine synthesis and signaling, such as choline (B1196258) acetyltransferase (ChAT), vesicular acetylcholine transporter (vACht), and acetylcholinesterase (AChE). mdpi.com This suggests that the compound may disrupt the normal transmission of nerve signals, leading to its nematicidal effects.

| Gene | Function in Acetylcholine Pathway | Observed Effect |

| ChAT | Synthesis of acetylcholine | Downregulated expression |

| vACht | Packaging of acetylcholine into vesicles | Downregulated expression |

| AChE | Degradation of acetylcholine in the synapse | Downregulated expression |

This table summarizes the observed effects of a 1,2,4-oxadiazole derivative on genes involved in the acetylcholine pathway in nematodes, based on transcriptome analysis. mdpi.com

Identification of Other Molecular Targets

Beyond acetylcholine receptors, the 1,2,4-oxadiazole scaffold has been investigated for its interaction with a variety of other molecular targets. The diverse biological activities reported for this class of compounds suggest a multi-target profile.

Research into a new series of thioethers containing a 1,2,4-oxadiazole ring showed potent inhibitory activity against several enzymes. researchgate.net Notably, certain derivatives displayed significant inhibition of xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The c-MYC oncogene, a key regulator of cellular activities and a driver of many human cancers, has also been identified as a potential target for 1,2,4-oxadiazole derivatives. researchgate.net

Cellular Pathway Modulation

The interaction of this compound and its analogues with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various cellular pathways.

Apoptosis Induction in Cancer Cells

A significant area of investigation for oxadiazole derivatives is their potential as anticancer agents. nih.gov Both 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.govnih.gov The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers was a notable breakthrough. nih.gov

For instance, a 1,2,4-oxadiazole derivative, ZINC15675948, exhibited profound cytotoxicity in CCRF-CEM leukemia and MDA-MB-231-pcDNA3 breast cancer cells at nanomolar concentrations, with its mechanism linked to the inhibition of the c-MYC oncogene. researchgate.net Similarly, studies on 1,3,4-oxadiazole derivatives have demonstrated their ability to reduce cell viability and induce apoptosis in colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov

Enzyme Inhibition or Activation

The 1,2,4-oxadiazole ring is a common feature in compounds designed to inhibit various enzymes. researchgate.net This inhibitory activity is a key mechanism through which these compounds exert their biological effects. As mentioned previously, derivatives have shown potent inhibition of xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase. researchgate.net

Furthermore, 1,2,4-oxadiazole derivatives have been explored as inhibitors of other enzymes, including 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. dergipark.org.tr The ability of the oxadiazole ring to act as a bioisostere for ester groups, which are susceptible to hydrolysis by esterases, makes it a valuable scaffold in the design of enzyme inhibitors with improved metabolic stability. researchgate.net

Biochemical Assays for Mechanism of Action Elucidation

A variety of biochemical assays are employed to unravel the mechanism of action of this compound and related compounds. These assays provide quantitative data on the interaction with molecular targets and the subsequent cellular effects.

To assess enzyme inhibition, researchers typically determine the half-maximal inhibitory concentration (IC50) value. researchgate.net This is often done through spectrophotometric assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. For a more in-depth understanding of the inhibition mechanism, kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, or uncompetitive. semanticscholar.org

In the context of nematicidal activity, in vitro bioassays are conducted to determine the lethal concentration (LC50) of the compound against the target nematode species. mdpi.comnih.gov To investigate the effect on specific molecular targets like acetylcholine receptors, transcriptome analysis can be employed to measure changes in gene expression levels of relevant genes. mdpi.com For studying apoptosis induction, flow cytometry is a common technique used to quantify the percentage of apoptotic cells after treatment with the compound. nih.gov

| Assay Type | Purpose | Key Metric |

| Enzyme Inhibition Assay | To quantify the potency of an enzyme inhibitor. | IC50 |

| Enzyme Kinetic Study | To determine the mode of enzyme inhibition. | Ki, Vmax, Km |

| Nematicidal Bioassay | To measure the toxicity of a compound to nematodes. | LC50 |

| Transcriptome Analysis | To study changes in gene expression. | Fold change in expression |

| Flow Cytometry | To quantify apoptosis. | Percentage of apoptotic cells |

This table outlines some of the common biochemical assays used to investigate the mechanism of action of bioactive compounds.

Structure Activity Relationship Sar Studies of 5 Chloromethyl 1,2,4 Oxadiazole Derivatives

Impact of Substituent Modifications at the 3-Position on Biological Activity

The substituent at the 3-position of the 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) core plays a pivotal role in modulating biological activity. The nature of this substituent, whether it be a small alkyl group like ethyl, or a more complex aryl or heteroaryl moiety, can significantly alter the compound's potency and target specificity.

Research into various classes of 1,2,4-oxadiazole (B8745197) derivatives has shown that both the electronic properties and the steric bulk of the substituent at the 3-position are key determinants of activity. For instance, in studies on anticancer agents, the substitution at the 3-position with different aryl groups has led to a wide range of potencies. A series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated for phosphodiesterase inhibition, where a 3-cyclopentyloxy-4-methoxyphenyl group was found to be important for activity nih.gov. In another study on anti-Alzheimer agents, various aryl and heterocyclic structures at the C-3 position resulted in compounds with excellent inhibitory activity against acetylcholinesterase (AChE) nih.gov.

The electronic nature of the substituent is also critical. Studies have shown that the introduction of electron-donating groups (EDG) can enhance antiproliferative activity in certain series, while electron-withdrawing groups (EWG) may increase potency in others, such as in some 5-aryl-1,2,4-oxadiazole derivatives evaluated for anticancer effects nih.gov. For example, in a series of antileishmanial 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles, a methoxy (B1213986) group (an EDG) at the para-position of the 3-phenyl ring resulted in a tenfold increase in activity compared to a nitro group (an EWG) at the same position mdpi.com.

While much of the detailed research focuses on aryl substituents due to their ability to form various interactions with biological targets, the principles apply to alkyl groups like the ethyl group in 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole. The small, electron-donating nature of the ethyl group would confer specific physicochemical properties to the molecule, influencing its binding affinity and pharmacokinetic profile, distinguishing it from derivatives with larger, more rigid, or electron-withdrawing aryl groups.

| General Structure | Substituent (R) | Observed Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole | 4-Fluorophenyl | Nematicidal | Excellent activity against B. xylophilus. nih.gov | nih.gov |

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole | 4-Methylphenyl | Nematicidal | Substitution at the 4-position of the benzene (B151609) ring led to excellent activity. nih.gov | nih.gov |

| 3-Aryl-1,2,4-oxadiazole Derivatives | 3-Cyclopentyloxy-4-methoxyphenyl | PDE4B2 Inhibition | This substituent group at the 3-position is important for potent inhibition. nih.gov | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Aryl groups with Electron-Donating Groups (EDG) | Antiproliferative | Presence of EDG greatly improved activity in some series. nih.gov | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Aryl groups with Electron-Withdrawing Groups (EWG) | Antitumor | Introduction of EWG on a 5-aryl ring increased antitumor activity. nih.gov | nih.gov |

Role of the Chloromethyl Group at the 5-Position in Enhancing Activity

The substituent at the 5-position of the 1,2,4-oxadiazole ring is critical for the molecule's reactivity and biological function. The 1,2,4-oxadiazole ring's electron-withdrawing effect is more effectively exerted through its C-5 position than its C-3 position nih.gov. The presence of a chloromethyl (-CH₂Cl) group at this position has been identified as a key structural feature for enhancing the biological potency of several classes of derivatives, particularly nematicides.

In a study focused on discovering potential nematicides, researchers synthesized a series of 1,2,4-oxadiazole derivatives and found that the introduction of a chloromethyl or bromomethyl group at the 5-position was essential for high activity nih.gov. Specifically, compounds bearing the 5-chloromethyl group demonstrated superior nematicidal activity against Bursaphelenchus xylophilus compared to those with a bromomethyl group nih.gov. This suggests that the nature of the halogen in the haloalkyl group is a determining factor for potency.

The chloromethyl group is considered an active fragment, likely acting as an electrophile that can form covalent bonds with nucleophilic residues in the target enzyme or receptor, leading to irreversible inhibition. This reactive nature is a key aspect of its function in enhancing biological activity. SAR studies have revealed that for a molecule to possess certain inhibitory actions, a haloalkyl chain at the 5th position is a crucial substituent nih.gov. The combination of the stable, bioisosteric 1,2,4-oxadiazole core with the reactive chloromethyl group at the 5-position creates a pharmacophore with potent biological effects.

| Compound Series | Substituent at 5-Position | 3-Position Substituent | LC₅₀ (µg/mL) vs B. xylophilus | Conclusion | Reference |

|---|---|---|---|---|---|

| A-Series | -CH₂Cl | 4-Br-C₆H₄ | 3.3 | Chloromethyl substitution shows higher potency than bromomethyl. | nih.gov |

| A-Series | -CH₂Br | 4-Br-C₆H₄ | 7.0 | nih.gov | |

| B-Series | -CH₂Cl | 4-CH₃-C₆H₄ | 2.6 | Monochloromethyl substitution is significantly more potent than dichloromethyl. | nih.gov |

| B-Series | -CHCl₂ | 4-CH₃-C₆H₄ | 60.6 | nih.gov |

Influence of Stereochemistry and Conformational Features

The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, is fundamental to its interaction with biological targets. The 1,2,4-oxadiazole ring itself is a planar, aromatic-like heterocycle nih.gov. X-ray crystallography studies on various 3,5-disubstituted 1,2,4-oxadiazoles confirm the planarity of the central ring nih.govnih.gov. This planarity provides a rigid scaffold, allowing the substituents at the 3- and 5-positions to be oriented in defined spatial arrangements.

For the specific compound this compound, the molecule is achiral, meaning it does not have enantiomers. The primary conformational flexibility arises from the rotation around the single bonds connecting the ethyl and chloromethyl groups to the oxadiazole ring. The ethyl group (CH₂CH₃) and the chloromethyl group (CH₂Cl) are free to rotate. This rotation determines the spatial orientation of these substituents relative to the plane of the oxadiazole ring.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antibacterial and anticancer effects mdpi.comchim.it.

These models are built by analyzing a series of related compounds with known activities. Methodologies like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models. These models map out the steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules, identifying regions where modifications would likely increase or decrease activity.

For example, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors for antibacterial activity identified key structural features necessary for inhibition mdpi.com. The model highlighted the importance of hydrogen bond donor moieties and hydrophobic substituents in specific regions of the molecule for potent activity. Similarly, QSAR studies on anticancer 1,2,4-oxadiazole derivatives have pinpointed the favorable and unfavorable regions for steric and electrostatic interactions chim.it. Such models can guide the rational design of new, more potent derivatives.

Although a specific QSAR model for this compound was not found, the established methodologies could be applied to a series of analogues. By systematically varying the alkyl chain at the 3-position and modifying the 5-chloromethyl group, a dataset could be generated to build a robust QSAR model. This model would quantify the contributions of steric bulk (e.g., comparing ethyl to propyl or isopropyl) and electronic properties, providing a predictive framework for designing novel derivatives with optimized activity. The results from such a model would be invaluable for understanding the precise structural requirements for the desired biological effect.

| QSAR Methodology | Biological Target/Activity | Typical Findings/Important Descriptors | Reference |

|---|---|---|---|

| kNN-MFA, CoMFA, CoMSIA | Anticancer Activity | Identifies favorable/unfavorable steric and electrostatic fields. White contours in models can suggest where hydrophobic groups are beneficial. chim.it | chim.it |

| 3D-QSAR (kNN-MFA) | Antibacterial (Sortase A inhibition) | Generated models show high predictive potential (R² > 0.9). Highlights importance of hydrogen bond donors and hydrophobic substituents in specific regions. mdpi.com | mdpi.com |

| QSAR Analysis | Larvicidal (HKT inhibition) | Relates molecular descriptors from lowest energy conformations to IC₅₀ values. Can create robust and predictive models for inhibitor design. nih.gov | nih.gov |

Potential Applications and Translational Research

Lead Optimization and Drug Candidate Development

In the context of 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, lead optimization strategies would involve several key modifications:

Modification of the 3-position Ethyl Group: The ethyl group at the 3-position can be replaced with various other alkyl or aryl groups to explore the structure-activity relationships (SAR). biosolveit.de Altering the size, lipophilicity, and electronic nature of this substituent can influence the compound's binding affinity and selectivity for its biological target.

Modification of the 5-position Chloromethyl Group: The chloromethyl group is a reactive handle that can be used to introduce other functional groups. For instance, it can be converted to thioethers or other derivatives to probe interactions within a target's binding pocket. researchgate.net However, this reactivity might also be a liability, and replacing it with more stable groups like a trifluoromethyl or other haloalkyl groups could be explored to enhance stability while potentially maintaining or improving activity. mdpi.comnih.gov

Scaffold Hopping and Heterocycle Scans: In more advanced optimization, the entire 1,2,4-oxadiazole (B8745197) core could be replaced with other five- or six-membered heterocycles to discover novel chemotypes with improved properties. nih.gov

Through iterative cycles of rational design, synthesis, and biological testing, derivatives of this compound can be optimized into potent and selective drug candidates for various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov

Agricultural Applications (e.g., Novel Nematicides, Herbicides, Insecticides)

The 1,2,4-oxadiazole scaffold is a prominent feature in modern agrochemistry, with derivatives showing a broad spectrum of activity against various plant pathogens and pests. researchgate.netrsc.org This class of compounds has been successfully developed into commercial products and promising candidates for new pesticides. researchgate.netijpsjournal.com

Nematicidal Activity: Plant-parasitic nematodes are a major threat to global agriculture, causing significant crop losses. nih.gov The 1,2,4-oxadiazole ring is a core component of the commercial nematicide Tioxazafen (B1208442), which acts by interfering with nematode ribosomes. nih.gov Research has shown that modifying the substituents on the 1,2,4-oxadiazole ring can lead to potent new nematicides. mdpi.comnih.gov

Notably, derivatives featuring a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring have demonstrated excellent nematicidal activity. mdpi.comnih.gov For example, a close analog, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) (Compound A1), exhibited significantly higher activity against the pine wood nematode (Bursaphelenchus xylophilus) than the commercial standards avermectin (B7782182) and tioxazafen. mdpi.comnih.gov The mechanism of action for this analog was found to involve the acetylcholine (B1216132) receptor in the nematode. mdpi.com Further studies on other derivatives have shown potent activity against other nematodes like Meloidogyne incognita and Aphelenchoides besseyi. mdpi.comnih.gov

| Compound | Target Nematode | Activity Metric (LC50 in µg/mL) | Reference |

|---|---|---|---|

| Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | Bursaphelenchus xylophilus | 2.4 | researchgate.net |

| Compound F11 | Meloidogyne incognita | 93.2% mortality at 200 µg/mL | mdpi.comnih.gov |

| Compound f1 | Aphelenchoides besseyi | 19.0 | nih.gov |

| Tioxazafen (Commercial Standard) | Bursaphelenchus xylophilus | >300 | researchgate.net |

Herbicidal and Insecticidal Potential: Beyond nematicides, 1,2,4-oxadiazole derivatives have been investigated for other agricultural uses. researchgate.netresearchgate.net Reports have indicated that compounds from this class can exhibit herbicidal and insecticidal properties. ijpsjournal.comresearchgate.net The development of new molecules with different substitution patterns on the oxadiazole ring could lead to the discovery of novel active ingredients for weed and insect control. researchgate.net

Development of Prodrugs and Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov This strategy is employed to overcome various pharmaceutical challenges, including poor solubility, chemical instability, inadequate absorption, and lack of site-specific delivery. nih.gov

The this compound structure possesses features that could be exploited in prodrug design. The chloromethyl group at the 5-position is a chemically reactive site. This handle could be used to link the molecule to a carrier or a promoiety, a specialized chemical group designed to improve drug delivery. For example, it could be esterified or linked to a phosphate (B84403) group to enhance water solubility or attached to a lipid to improve membrane permeability. Once the prodrug reaches its target site, the promoiety would be cleaved, releasing the active 1,2,4-oxadiazole compound.

Furthermore, more sophisticated "chemical drug delivery systems" (CDS) can be designed for targeted delivery, particularly to the central nervous system (CNS). nih.gov While not directly studied for this compound, the principles of CDS could be applied, where the molecule is modified to cross the blood-brain barrier and is then bioactivated in a sequential manner within the brain tissue. nih.gov

Contribution to Chemical Biology Research

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The 1,2,4-oxadiazole ring is a valuable motif in this field, primarily due to its role as a stable bioisostere of esters and amides. researchgate.net This property allows researchers to dissect the importance of specific functional groups in drug-target interactions.

By replacing a metabolically labile ester or amide in a biologically active compound with a 1,2,4-oxadiazole ring, researchers can create a more stable chemical probe. researchgate.net If this probe retains its biological activity, it confirms that the specific hydrogen bonding and steric properties of the original group, mimicked by the oxadiazole, are crucial for its function, while eliminating the possibility of artifacts from rapid metabolic breakdown.

Derivatives of this compound can be synthesized and used as part of a library of chemical tools to probe the active sites of enzymes or receptors. The systematic variation of the substituents at the 3- and 5-positions allows for a detailed exploration of the structure-activity relationship, providing insights into the molecular recognition events that govern biological processes. biosolveit.de

Future Research Directions and Challenges

Discovery of Novel Therapeutic Targets

The 1,2,4-oxadiazole (B8745197) nucleus is a core component in numerous compounds with a wide array of biological activities, suggesting a rich field for the discovery of novel therapeutic applications. encyclopedia.pub Research has demonstrated the efficacy of 1,2,4-oxadiazole derivatives in diverse areas including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective domains. bohrium.comdoaj.org This broad spectrum of activity implies that these compounds interact with multiple biological pathways and targets.

Future research will likely focus on identifying new and more specific molecular targets for compounds like 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole. Current research has already identified several promising targets for the broader 1,2,4-oxadiazole class:

Neurodegenerative and Metabolic Diseases : Substituted 1,2,4-oxadiazoles have been identified as selective inhibitors of HDSirt2, an enzyme considered an attractive target for treating neurodegenerative disorders, cancer, and metabolic dysfunctions. encyclopedia.pub

Central Nervous System Disorders : Derivatives have been developed as potent agonists for cortical muscarinic receptors, which are targets for treating cognitive deficits. acs.org